
Methyl 5-(tert-butyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-(tert-butyl)nicotinate” is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 5-(tert-butyl)nicotinate” consists of 11 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms . The average mass is 179.216 Da and the monoisotopic mass is 179.094635 Da .
Aplicaciones Científicas De Investigación
Safety and Therapeutic Applications of Nicotinamide
Nicotinamide, a derivative of nicotinic acid, has been explored for various therapeutic applications, including the prevention of Type I diabetes mellitus. Despite its classification as a food additive rather than a drug, concerns about the safety of high doses have prompted comprehensive literature reviews. High doses in animals and humans have shown reversible hepatotoxicity, with minor liver enzyme abnormalities occurring at doses used for diabetes prevention. However, there is no evidence of teratogenicity, oncogenicity, or growth inhibition in children, suggesting a favorable risk-to-benefit ratio for nicotinamide treatment, provided usage exceeds 3 gm/day under supervision (Knip et al., 2000).
Nicotinamide N-Methyltransferase in Cancer Research
Nicotinamide N-methyltransferase (NNMT) overexpression has been associated with a wide range of solid malignancies and non-neoplastic diseases. NNMT upregulation correlates with key prognostic parameters and patient survival in urologic neoplasms, including renal, bladder, and prostate cancers. NNMT's role in promoting cell proliferation, migration, invasiveness, and resistance to therapy highlights its potential as a biomarker for diagnosis, prognosis, and as a molecular target for cancer treatment (Campagna et al., 2021).
Possible Adverse Effects of High-Dose Nicotinamide
The consumption of high levels of nicotinamide, particularly as a dietary supplement, has raised safety concerns due to potential adverse effects, such as alterations in cellular energy metabolism, DNA and protein methylation, and genome integrity through the inhibition of poly(ADP-ribose) polymerases (PARPs). These findings underline the need for further research to ensure the safe application of high-dose nicotinamide (Hwang & Song, 2020).
Environmental and Toxicological Aspects
Studies on synthetic phenolic antioxidants, which share structural similarities with Methyl 5-(tert-butyl)nicotinate, have shown their presence in various environmental matrices and potential toxicological effects, including hepatic toxicity and endocrine-disrupting activities. These findings suggest the importance of assessing the environmental and health impacts of such compounds (Liu & Mabury, 2020).
Mecanismo De Acción
Target of Action
Methyl 5-(tert-butyl)nicotinate is a derivative of Methyl nicotinate, which is a methyl ester of Niacin . The primary target of Methyl nicotinate is thought to involve peripheral vasodilation . This suggests that Methyl 5-(tert-butyl)nicotinate may have a similar target, although specific research on this compound is limited.
Mode of Action
This leads to vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Biochemical Pathways
Given its similarity to methyl nicotinate, it may affect the prostaglandin d2 pathway, leading to vasodilation and increased blood flow in the local area of application .
Result of Action
The result of Methyl 5-(tert-butyl)nicotinate’s action is likely to be similar to that of Methyl nicotinate, which involves peripheral vasodilation and enhanced local blood flow at the site of application . This can lead to temporary relief of aches and pains in muscles, tendons, and joints .
Propiedades
IUPAC Name |
methyl 5-tert-butylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)9-5-8(6-12-7-9)10(13)14-4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMQHECRCLYMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2089326-90-7 |
Source


|
| Record name | methyl 5-tert-butylpyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

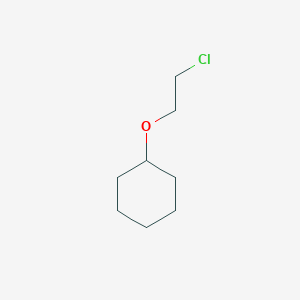
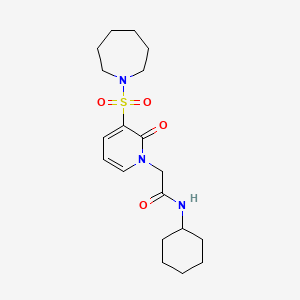
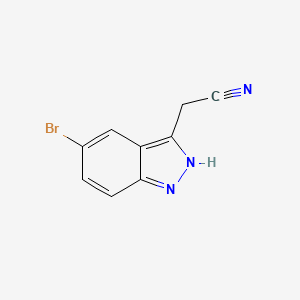

![3-(4-fluorophenyl)-N-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2437402.png)
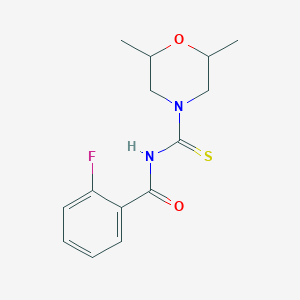
![(7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2437406.png)
![2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2437408.png)


![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride](/img/structure/B2437414.png)
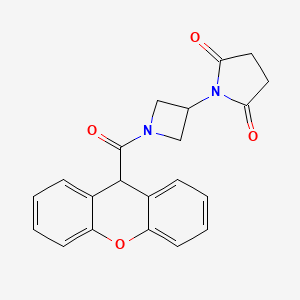
![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2437417.png)
